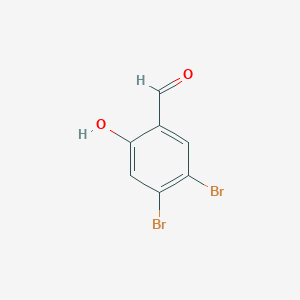

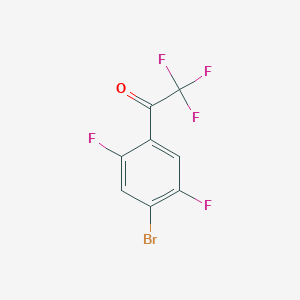

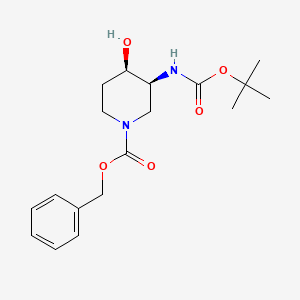

![molecular formula C8H16ClNO B3034374 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐 CAS No. 1630906-36-3](/img/structure/B3034374.png)

2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐

描述

The compound 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a derivative of azabicyclo octane, which is a class of compounds characterized by a nitrogen atom incorporated into a bicyclic ring system. These compounds have been studied for various chemical properties and reactivity due to their unique structures.

Synthesis Analysis

The synthesis of azabicyclo compounds can involve different routes, including homopolymerization and cyclization reactions. For instance, homopolymerization of 1-azabicyclo[4.2.0]octane was carried out in methanol, resulting in a high yield of the polymer within a few hours, indicating a potential synthetic route for related azabicyclo compounds . Additionally, the aza-Prins cyclization reaction has been used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, which could be adapted for the synthesis of 2-azabicyclo[2.2.2]octane derivatives .

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by the presence of a nitrogen atom within the bicyclic framework. The structure of 1-azabicyclo[4.2.0]octane was elucidated using NMR spectroscopy, revealing a chair conformation for the six-membered ring and a preference for the biequatorial position of the polymer chain . Similarly, the crystal structure of certain azabicyclo[2.2.2]octane derivatives has been determined by X-ray diffraction, which could provide insights into the structural aspects of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride .

Chemical Reactions Analysis

Azabicyclo compounds participate in various chemical reactions due to their reactive centers. For example, the reaction of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with methanol and propylamine resulted in the substitution of the hydroxyl group, demonstrating the nucleophilic reactivity of the compound . Moreover, the solvolysis of N-chloro-N-methyl-2-cyclohexene-1-ethanamine in methanol led to the formation of several products, including 1-methyl-7(a)-methoxy-cis-octahydroindole, indicating the potential for complex reaction pathways involving azabicyclo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their molecular structure. The glass transition temperature of the homopolymer of 1-azabicyclo[4.2.0]octane is reported to be 8°C, and its decomposition starts at 320°C . The solvate structure of 1,4-diazabicyclo[2.2.2]octane perchlorate with methanol under high pressure indicates that the molecular volume is lower than the sum of the molar equivalents of unsolvated components, which could be relevant for understanding the properties of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride .

科学研究应用

合成与化学性质

类似物的合成: 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐已用于合成各种哌啶酸类似物,包括 2-氮杂双环[3.1.1]庚烷-1-羧酸等,通过短而高产的合成方案 (Radchenko 等,2009)。

单体结构和聚合: 已经评估了类似化合物(如 1-氮杂双环[4.2.0]辛烷)的结构,揭示了其构象和聚合行为的见解。这对 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐等相关化合物的聚合有影响 (Mühlbach & Schulz,1988)。

与亲核试剂的反应: 研究表明,类似化合物与亲核试剂的反应性,可以深入了解 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐的化学行为 (Chlenov 等,1976)。

晶体学和结构分析

溶剂化结晶: 对相关化合物二氮杂双环[2.2.2]辛烷高氯酸盐的研究,提供了对溶剂化结晶的见解,这可能与理解 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐的结晶行为有关 (Anioła 等,2014)。

构象依赖性: 类似化合物中自旋-自旋耦合常数的构象依赖性,为理解 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐的结构行为提供了框架 (Berger,1978)。

催化和聚合中的应用

卤代化/酯化催化: 二氮杂双环[2.2.2]辛烷在烯烃卤代化和酯化中的催化作用,可以为 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐在类似反应中的潜在催化应用提供信息 (Pimenta 等,2017)。

聚合过程: 对 1-氮杂双环[4.2.0]辛烷的阳离子聚合及其反应性的研究,提供了对 2-氮杂双环[2.2.2]辛烷-1-甲醇盐酸盐潜在聚合行为的见解 (Matyjaszewski,1984)。

安全和危害

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

作用机制

Target of Action

Similar compounds, such as tropane alkaloids, have been known to interact with various receptors in the nervous system .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, causing conformational changes that affect the function of these targets .

属性

IUPAC Name |

2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSHDNOKKGDAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

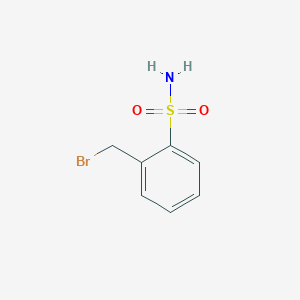

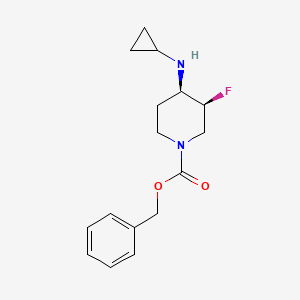

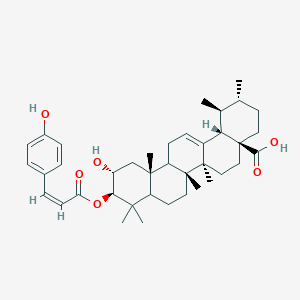

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)

![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)